N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Description
N-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a carboxamide group linked to a 1,3-thiazole ring. The thiazole moiety is further substituted with a 2-methoxyphenyl group, while the quinoline ring carries a phenyl group at the 2-position.
The presence of electron-donating methoxy groups may influence reaction kinetics and tautomeric equilibria, as observed in related thiazole-triazole systems .
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S/c1-31-24-14-8-6-12-19(24)23-16-32-26(28-23)29-25(30)20-15-22(17-9-3-2-4-10-17)27-21-13-7-5-11-18(20)21/h2-16H,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTAVTKGCWBHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 437.52 g/mol. Its structural components include a quinoline core, a thiazole ring, and a methoxyphenyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H19N3O2S |
| Molecular Weight | 437.52 g/mol |
| SMILES | COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
| InChI | InChI=1S/C26H19N3O2S/c1-31-24-14-8-6-12-19(24)23-16-32-26(28-23)29-25(30)20-15-22(17-9-3-2-4-10-17)27-21-13-7-5-11-18(20)21/h2-16H,1H3,(H,28,29,30) |
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, it has shown potent cytotoxicity against the SK-OV-3 (ovarian carcinoma) and HCT116 (colon carcinoma) cell lines with IC values of 0.5 µM and 0.2 µM, respectively . The mechanism underlying this activity appears to involve:
- Tubulin Polymerization Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule formation which is essential for mitosis.
- Cell Cycle Arrest : Immunofluorescence and flow cytometry analyses indicate that treated cells exhibit G2/M phase arrest, leading to inhibited proliferation.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The thiazole and methoxyphenyl groups facilitate binding to various enzymes involved in cancer progression.
- Disruption of Cellular Processes : By interfering with microtubule dynamics, the compound effectively disrupts cellular processes necessary for division and growth.
Case Studies
Several studies have investigated the biological activity of related compounds within the same structural framework:
-
Study on Quinoline Derivatives : A series of 2-phenylquinoline derivatives were synthesized and evaluated for their antiproliferative effects against multiple cancer cell lines. Compounds showed varying levels of cytotoxicity correlating with their structural modifications .
Compound ID Cell Line IC (µM) 7b SK-OV-3 0.5 7b HCT116 0.2
Potential Therapeutic Applications
Given its promising biological activity, this compound may have potential applications in:
- Cancer Treatment : As a lead compound for developing novel anticancer agents targeting tubulin polymerization.
- Anti-inflammatory Agents : Preliminary studies suggest potential anti-inflammatory properties due to its ability to modulate inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar compounds from the evidence:
Table 1: Substituent and Molecular Property Comparison
*Estimated based on structural similarity to .
†Inferred from molecular formula.
Key Observations :
- Thiazole vs.
- Methoxy Group Impact : The 2-methoxyphenyl group on the thiazole may enhance solubility compared to hydrophobic substituents like trimethylphenyl .
- Quinoline Substitution: The 2-phenyl group on the quinoline (target) versus 4-methylphenyl () or oxy-linked substituents () influences steric bulk and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
